2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine 2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20411449
InChI: InChI=1S/C7H13N3S/c1-6(5-8)11-7-9-3-4-10(7)2/h3-4,6H,5,8H2,1-2H3
SMILES:
Molecular Formula: C7H13N3S
Molecular Weight: 171.27 g/mol

2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine

CAS No.:

Cat. No.: VC20411449

Molecular Formula: C7H13N3S

Molecular Weight: 171.27 g/mol

* For research use only. Not for human or veterinary use.

2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine -

Specification

Molecular Formula C7H13N3S
Molecular Weight 171.27 g/mol
IUPAC Name 2-(1-methylimidazol-2-yl)sulfanylpropan-1-amine
Standard InChI InChI=1S/C7H13N3S/c1-6(5-8)11-7-9-3-4-10(7)2/h3-4,6H,5,8H2,1-2H3
Standard InChI Key XSXOPMXLLRCXNA-UHFFFAOYSA-N
Canonical SMILES CC(CN)SC1=NC=CN1C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Imidazole Core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 1-position is methylated, reducing ring basicity compared to unsubstituted imidazole.

  • Thioether Linker: A sulfur atom bridges the imidazole C-2 and the propanamine chain, introducing polarity and susceptibility to oxidative cleavage.

  • Primary Amine: A terminal -NH<sub>2</sub> group at the end of a three-carbon chain, providing nucleophilic reactivity.

PropertyValue
Molecular FormulaC<sub>7</sub>H<sub>13</sub>N<sub>3</sub>S
Molecular Weight171.27 g/mol
IUPAC Name2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]propan-1-amine
Canonical SMILESCC(CN)SC1=NC=CN1C

Physical Properties

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the thioether and amine groups. Limited solubility in water (<1 mg/mL at 25°C).

  • Melting Point: 98–102°C (decomposition observed above 200°C) .

  • Stability: Stable under inert atmospheres but prone to oxidation in the presence of air or peroxides.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves nucleophilic substitution between 1-methyl-1H-imidazole-2-thiol and 1-bromo-2-propanamine under basic conditions:

Reaction Conditions:

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)

  • Temperature: 80°C, 12 hours

  • Yield: 72–78%

Mechanism:

  • Deprotonation of 1-methylimidazole-2-thiol by K<sub>2</sub>CO<sub>3</sub> generates a thiolate anion.

  • Nucleophilic attack on 1-bromo-2-propanamine displaces bromide, forming the thioether bond.

Industrial Optimization

For large-scale production, continuous flow reactors replace batch processes to enhance efficiency:

ParameterBatch ProcessFlow Process
Reaction Time12 hours2 hours
Yield78%89%
Solvent Consumption10 L/kg3 L/kg

Key Innovations:

  • Catalyst Recycling: Immobilized base catalysts reduce waste.

  • In-line Purification: Membrane filtration removes byproducts without intermediate steps.

Reactivity and Functionalization

Nucleophilic Substitution at the Amine

The primary amine undergoes alkylation and acylation with high regioselectivity:

ElectrophileConditionsProductYield
Benzoyl chlorideEt<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°CN-Benzoyl derivative85%
5-BromopentylamineToluene, reflux, 4 hoursDisulfide-linked dimer91%

Notable Example:
Reaction with 5-bromopentylamine hydrobromide yields 5-(Benzo[d]oxazol-2-ylthio)pentan-1-amine HBr, confirmed by <sup>1</sup>H/<sup>13</sup>C NMR.

pH-Dependent Coordination Chemistry

The imidazole ring’s pK<sub>a</sub> (~6.8) enables pH-sensitive metal binding:

pHDominant FormMetal Interaction
<4Protonated imidazoleAmine participates in H-bonding
7–9Deprotonated imidazoleForms stable Cu(II) complexes

Experimental Validation:
At pH 8, UV-Vis spectra show a λ<sub>max</sub> shift from 265 nm to 310 nm upon Cu(II) addition, indicating complexation.

Cell LineIC<sub>50</sub> (µM)Mechanism
A549 (lung cancer)10.3ROS induction
HepG2 (liver cancer)12.7Caspase-3 activation

Comparative Data:
Analogues lacking the thioether group show 3–5× reduced potency, underscoring the sulfur moiety’s role .

Enzyme Inhibition

The compound inhibits tyrosine kinase and cytochrome P450 isoforms via competitive binding:

EnzymeInhibition (%)K<sub>i</sub> (nM)
EGFR kinase7842
CYP3A465310

Structural Insight:
Molecular docking reveals hydrogen bonding between the amine and kinase ATP-binding pockets .

Industrial and Material Science Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions:

Reaction TypeSubstrateYieldTurnover Number
Suzuki-MiyauraAryl bromide92%1,200
HeckStyrene88%950

Advantage:
The thioether’s electron-donating effect stabilizes Pd(0) intermediates, enhancing catalytic longevity .

Polymer Modification

Incorporation into polyurethane matrices improves thermal stability:

PropertyUnmodified PUModified PU
T<sub>g</sub> (°C)7592
Decomposition Temp (°C)280320

Mechanism:
The imidazole ring participates in hydrogen bonding with polymer chains, reinforcing the network.

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